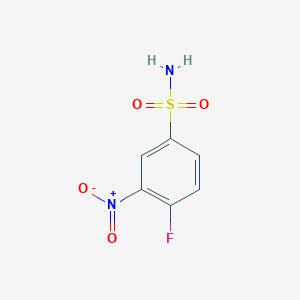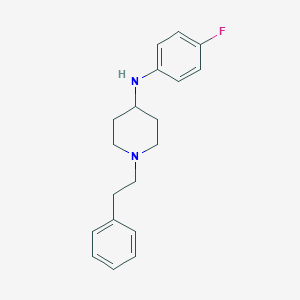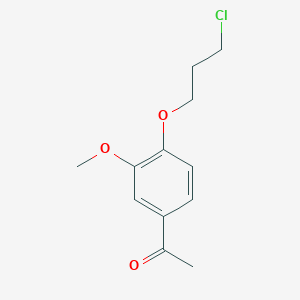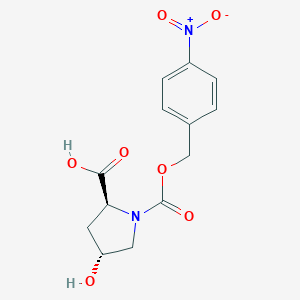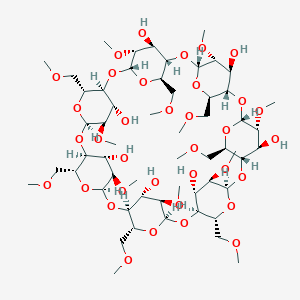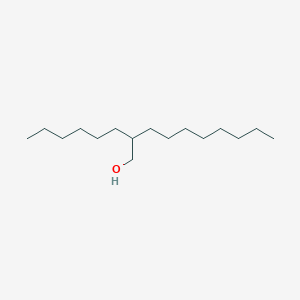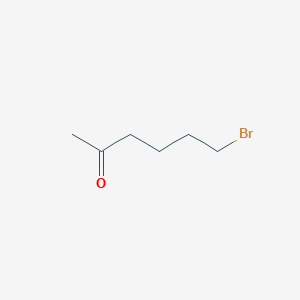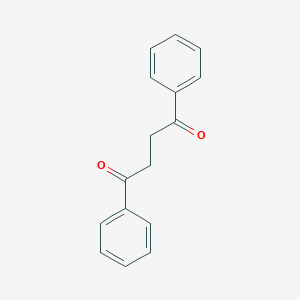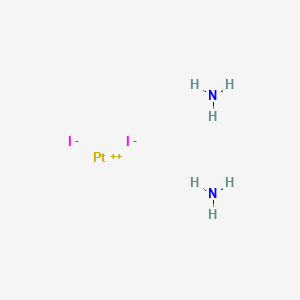
trans-Diamminediiodoplatinum(II)
Übersicht
Beschreibung
Trans-Diamminediiodoplatinum(II) is a platinum (II) complex that has been studied for its potential use in various applications . It is similar to cisplatin, a well-known anticancer drug, but with iodine ligands instead of chloride .
Synthesis Analysis
The synthesis of trans-Diamminediiodoplatinum(II) involves the coordination of [PtI4]2− to amine-modified nanodiamonds (NDs). This is followed by a halogen exchange of the iodine ligands with chloride ions, resulting in the formation of cis-diamminedichloroplatinum(II)-modified NDs .Molecular Structure Analysis
The platinum atom in trans-Diamminediiodoplatinum(II) is coordinated to two amine groups and two iodine atoms. The molecular structure of this compound is similar to that of cisplatin, but with iodine atoms instead of chloride .Chemical Reactions Analysis
The chemical reactions involving trans-Diamminediiodoplatinum(II) include its synthesis from [PtI4]2− and amine-modified NDs, and the subsequent halogen exchange with chloride ions .Wissenschaftliche Forschungsanwendungen
DNA and RNA Binding
A Comparative Study on the Interaction of Cis- and Trans-Platin with DNA and RNA explores how cisplatin and its trans isomer bind to DNA and RNA, focusing on their binding modes and stability. This study provides insight into the molecular interactions that underlie the therapeutic effectiveness of cisplatin and the relative ineffectiveness of its trans isomer, highlighting the importance of the binding constants and the stability of these complexes in aqueous solutions. The research shows that both isomers bind to the major and minor grooves of DNA and RNA, with cisplatin forming more stable complexes, which could explain its higher therapeutic efficacy (Nafisi & Norouzi, 2009).
Protein-DNA Cross-Links
In the study IMMUNOSPECIFIC PROTEIN OF 34.5kDa FROM DNA—PROTEIN CROSS‐LINKS INDUCED BY CIS ‐ ANDTRANS ‐DIAMMINEDICHLOROPLATINUM , the interactions between cis- and trans-diamminedichloroplatinum(II) with lymphocyte nuclear proteins are investigated. This work highlights the specificity of protein-DNA cross-links induced by these compounds and the differences in binding additional proteins to DNA, which is relevant for understanding the distinct biological activities of the cis and trans isomers (Woźniak & Walter, 2002).
Molecular Mechanisms and Resistance
Molecular mechanisms of cisplatin resistance delves into the complexities of cisplatin's action and resistance mechanisms, providing a framework for comparing the molecular interactions of its trans isomer. Understanding these mechanisms can inform the development of new therapeutic strategies that might leverage the distinct properties of trans-Diamminediiodoplatinum(II) to overcome resistance or reduce toxicity (Galluzzi et al., 2012).
Safety And Hazards
Eigenschaften
IUPAC Name |
azane;platinum(2+);diiodide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2HI.2H3N.Pt/h2*1H;2*1H3;/q;;;;+2/p-2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PNCHTLQBARZRSO-UHFFFAOYSA-L | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
N.N.[I-].[I-].[Pt+2] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
H6I2N2Pt | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
15978-94-6 | |
| Record name | Platinum, diamminediiodo-, (SP-4-1)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=15978-94-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
DSSTOX Substance ID |
DTXSID40936172 | |
| Record name | Platinum(2+) iodide--ammonia (1/2/2) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40936172 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
482.95 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
trans-Diamminediiodoplatinum(II) | |
CAS RN |
13841-96-8, 15978-93-5, 15978-94-6 | |
| Record name | Diamminediiodoplatinum | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=13841-96-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | cis-Diamminediiodoplatinum | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=15978-93-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Diammine-diiodoplatin | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013841968 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Platinum, diamminediiodo-, (SP-4-2)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015978935 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Platinum(II), diamminediiodo-, trans- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015978946 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Platinum(2+) iodide--ammonia (1/2/2) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40936172 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



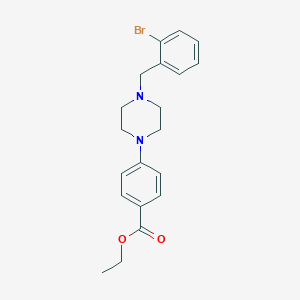
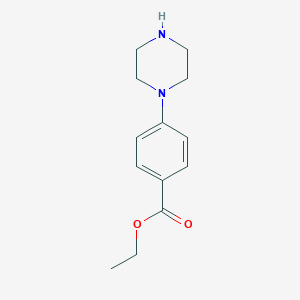
![(R)-N,N-Dimethyl-3-[(2-nitro-4-sulfamoylphenyl)amino]-4-phenylsulfanylbutanamide](/img/structure/B30518.png)
